1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene
Description
Properties
Molecular Formula |
C7H3Cl2F2NO3 |
|---|---|
Molecular Weight |
258.00 g/mol |
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-4-1-3(15-7(10)11)2-5(9)6(4)12(13)14/h1-2,7H |
InChI Key |
CHJCXNOGFQVPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure from Literature
A representative synthesis reported in Organic Process Research and Development (2012) describes:
- Reacting 1,3-dichloro-2-nitrophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate in an organic solvent or water-phase system.
- The reaction is typically carried out at 40–100 °C for 1–40 hours.
- Use of phase-transfer catalysts can enhance the reaction rate and yield.
- The mole ratio of phenol to chlorodifluoromethane is maintained between 1:1 and 1:10 to ensure complete conversion.
Water-Phase Synthesis Process
A patented water-phase method offers an environmentally friendly alternative:
- Process: Nitrophenol is reacted in an alkaline aqueous medium with chlorodifluoromethane continuously introduced.
- Catalyst: Phase-transfer catalysts facilitate the reaction between hydrophilic and hydrophobic phases.
- Advantages:
Reaction Mechanism Insights
- The difluoromethoxy group is introduced via nucleophilic substitution of the phenolic hydroxyl by difluorocarbene species generated from chlorodifluoromethane under basic conditions.
- Difluorocarbene intermediates have been experimentally supported by trapping experiments and isotopic labeling studies.
- The nitro group’s strong electron-withdrawing effect directs substitution and stabilizes intermediates.
Data Table: Summary of Preparation Parameters
Research Findings and Optimization
- Yield Optimization: Increasing the molar ratio of chlorodifluoromethane improves conversion but may require removal of excess reagent post-reaction.
- Catalyst Effects: Phase-transfer catalysts significantly enhance reaction rates and yields in aqueous systems.
- Environmental Impact: Water-phase synthesis reduces solvent waste and energy consumption, aligning with green chemistry principles.
- Reaction Monitoring: Spectroscopic methods such as ^19F NMR and IR spectroscopy confirm substitution and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Various oxidation products depending on the extent of oxidation.
Scientific Research Applications
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoromethoxy group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituent patterns, molecular weights, and applications of key analogs:
Key Observations:
Substituent Positions: The target compound’s chlorine atoms at positions 1 and 3 differentiate it from analogs like 1-chloro-4-(difluoromethoxy)-2-nitrobenzene, where chlorine is only at position 1. This dual chlorine substitution likely increases steric hindrance and electron-withdrawing effects, enhancing stability in harsh reaction conditions . The difluoromethoxy group (-OCF₂H) at position 5 offers improved metabolic stability compared to non-fluorinated methoxy groups, a feature critical in pesticide design .
Electron-Withdrawing Effects: The nitro group at position 2 in the target compound directs electrophilic attacks to specific positions, enabling regioselective synthesis of derivatives .
Physicochemical Properties
- Stability : The nitro group in the target compound may render it sensitive to reduction, as seen in , where nitroarenes are reduced to unstable diamines.
- Lipophilicity: The difluoromethoxy group increases hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability in bioactive molecules .
Biological Activity
1,3-Dichloro-5-(difluoromethoxy)-2-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in agriculture as a pesticide and in pharmaceuticals. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two chlorine atoms, a nitro group, and a difluoromethoxy substituent on a benzene ring. Its molecular formula is , with a molecular weight of approximately 221.01 g/mol. The unique combination of halogens and the nitro group contributes to its chemical reactivity and potential biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Insecticidal Properties : The compound shows promise as an insecticide due to its ability to disrupt biological processes in pests.
- Antifungal Activity : Studies have demonstrated that related compounds can exhibit fungitoxicity against various fungi such as Aspergillus niger and Trichoderma viride .
- Anticancer Potential : Some analogs have been evaluated for their effectiveness against cancer cell lines, indicating potential for further development in oncology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The following table summarizes key compounds related to its structure and their respective biological activities:
The presence of the difluoromethoxy group may enhance lipophilicity and bioavailability, potentially leading to improved efficacy in biological systems.
Case Studies
- Insecticidal Activity : A study assessing the insecticidal properties of similar compounds found that those with dichloro and nitro functionalities exhibited significant toxicity against common agricultural pests. The specific mechanism often involves disruption of the nervous system or metabolic pathways in insects.
- Fungitoxicity : Research conducted on substituted nitrobenzenes demonstrated varying degrees of antifungal activity against pathogens like Trichophyton mentagrophytes. The study highlighted that the introduction of halogen groups significantly impacted the fungicidal properties .
- Anticancer Research : In vitro studies on related compounds have shown potent activity against colon cancer cell lines. For example, TASIN analogs (which share structural similarities) inhibited tumor growth in xenograft models without significant toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
